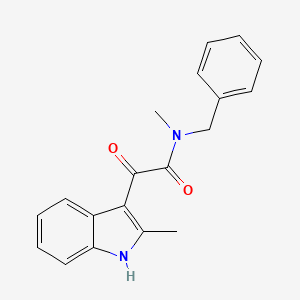

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)20-13)18(22)19(23)21(2)12-14-8-4-3-5-9-14/h3-11,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJCCAQLUNFSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

Formation of the Oxoacetamide Moiety: The oxoacetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine.

Substitution: The compound can undergo substitution reactions, especially at the benzyl and methyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r): The adamantane group at the indole 2-position enhances steric bulk and lipophilicity, contributing to anti-proliferative activity (IC₅₀ = 10.56 ± 1.14 μM in HepG2 cells) .

Modifications on the Acetamide Side Chain

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide: The 4-fluorobenzyl group introduces electron-withdrawing effects, improving metabolic stability and selectivity for cannabinoid receptor type 2 (CB2, Kᵢ = 6.2 nM for fluorinated analogs) . The target compound’s N-benzyl-N-methyl group balances lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets .

2-(2-Methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide :

Anticancer Activity

Receptor Selectivity

- Fluorinated analogs show high CB2 affinity, whereas the target compound’s N-benzyl-N-methyl group aligns with GPCR targets like GLP1R, suggesting divergent therapeutic applications .

ADME Properties

- Metabolic Stability : Fluorinated benzyl groups resist cytochrome P450 oxidation, whereas the target compound’s methyl groups may undergo faster hepatic clearance .

Biological Activity

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is . Its structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antiviral Activity

One notable area of research has focused on the compound's antiviral properties. A study highlighted the synthesis of α-ketoamides, including derivatives similar to N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which were evaluated for their ability to inhibit dengue virus protease. The results indicated that these compounds exhibited significant antiviral activity in cell cultures, suggesting potential applications in treating viral infections .

Anticancer Properties

Research has also explored the anticancer potential of indole derivatives. Compounds with indole structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound may share these properties due to its structural similarities to known anticancer agents.

The mechanisms by which N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its biological effects are still under investigation. However, it is hypothesized that the indole core may interact with cellular targets such as enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, including those involved in inflammation and cancer progression. The compound's ability to modulate enzyme activity could be a key factor in its biological efficacy.

Case Studies

Several case studies have documented the effects of similar indole-based compounds:

- Dengue Virus Inhibition : A study demonstrated that indole derivatives could effectively inhibit dengue virus replication by targeting viral proteases .

- Cancer Cell Apoptosis : Another investigation found that certain indole compounds induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could have similar effects.

Data Summary

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 2-methylindole derivatives with glyoxylic acid derivatives, followed by N-alkylation. For example, analogous compounds are synthesized via refluxing indole precursors with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (methanol or pet-ether). Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via melting point analysis, -NMR, -NMR, IR spectroscopy, and mass spectrometry (MS) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodological Answer : Purity is assessed using TLC with UV visualization or iodine staining. Melting point determination ensures consistency with literature values. Structural confirmation employs -NMR to verify proton environments (e.g., indole NH at ~10–12 ppm, benzyl protons at ~4–5 ppm), IR for carbonyl stretches (~1650–1750 cm), and MS for molecular ion peaks matching the exact mass .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Cytotoxicity is tested via MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2, MCF7). IC values are calculated using dose-response curves. Anti-inflammatory activity may be assessed via COX-2 inhibition assays, while antimicrobial activity uses disk diffusion or microdilution methods .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or indole groups) influence biological activity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring, methyl/methoxy groups on the indole). Biological screening identifies trends: e.g., fluorophenyl amides in analogs improve metabolic stability while retaining COX-2 inhibition. Computational docking (e.g., AutoDock) predicts binding affinities to targets like 5-HT receptors or COX-2 .

Q. What strategies are employed to improve metabolic stability, and how are metabolic soft spots predicted?

- Methodological Answer : In silico tools like MetaSite predict metabolic hotspots (e.g., oxidation of benzyl groups). Design modifications include introducing polar groups (e.g., glycine) or fluorinated substituents to block cytochrome P450-mediated metabolism. Stability is validated via human/rat liver microsome assays and pharmacokinetic studies in rodent models .

Q. How is apoptosis induction by the compound mechanistically studied in cancer cells?

- Methodological Answer : Caspase activation (caspase-3, -8, -9) is measured using fluorogenic substrates. Western blotting detects PARP cleavage as an apoptosis marker. Dose- and time-dependent effects are analyzed, with controls (e.g., caspase inhibitors) confirming pathways (e.g., caspase-8-dependent apoptosis in HepG2 cells) .

Q. How are contradictions in biological data across studies resolved?

- Methodological Answer : Discrepancies (e.g., varying IC values in different cell lines) are addressed by standardizing assay conditions (e.g., serum concentration, incubation time). Orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) validate results. Meta-analyses of SAR data identify confounding factors, such as substituent lipophilicity affecting membrane permeability .

Q. What computational methods are used to optimize synthetic routes or predict crystallographic behavior?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to optimize reaction conditions (e.g., solvent choice, temperature). For crystallography, SHELX software refines X-ray diffraction data to resolve molecular packing and hydrogen-bonding networks, though experimental phasing may require derivatives with heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.